molecular formula C5H4Cl2O4 B15176253 3-(Dichloromethyl) butenedioic acid CAS No. 149261-48-3

3-(Dichloromethyl) butenedioic acid

Cat. No.: B15176253
CAS No.: 149261-48-3
M. Wt: 198.99 g/mol
InChI Key: XQPMZMWICDPYOM-OWOJBTEDSA-N
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Description

3-(Dichloromethyl) butenedioic acid is a chlorinated organic acid with the molecular formula C₅H₄Cl₂O₄. It belongs to the class of halogenated butenedioic acids, characterized by a conjugated diene backbone substituted with chlorine atoms and a dichloromethyl group. This compound is structurally related to mutagenic disinfection byproducts (DBPs) formed during water treatment, such as MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), but differs in its oxidation state and functional groups .

Properties

CAS No.

149261-48-3

Molecular Formula

C5H4Cl2O4

Molecular Weight

198.99 g/mol

IUPAC Name

(Z)-2-(dichloromethyl)but-2-enedioic acid

InChI

InChI=1S/C5H4Cl2O4/c6-4(7)2(5(10)11)1-3(8)9/h1,4H,(H,8,9)(H,10,11)/b2-1+

InChI Key

XQPMZMWICDPYOM-OWOJBTEDSA-N

Isomeric SMILES

C(=C(\C(Cl)Cl)/C(=O)O)\C(=O)O

Canonical SMILES

C(=C(C(Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dichloromethyl) butenedioic acid typically involves the chlorination of butenedioic acid derivatives. One common method is the chlorination of maleic acid or fumaric acid under controlled conditions to introduce the dichloromethyl group. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of 3-(dichloromethyl) butenedioic acid may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-(Dichloromethyl) butenedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups.

    Substitution: The dichloromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Dichloromethyl) butenedioic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(dichloromethyl) butenedioic acid involves its interaction with molecular targets and pathways. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid (EMX)

  • Molecular Formula : C₅H₃Cl₃O₃
  • Key Differences :
    • Contains a ketone group (4-oxo) instead of a hydroxyl or carboxylic acid group.
    • Exhibits direct mutagenicity in bacterial assays, though its activity is partially attributed to contamination with MX (~5%) .
    • The oxidized form, ox-EMX, shows reduced mutagenicity due to increased hydrophilicity and loss of cyclizing capacity .

Mucochloric Acid (2,3-Dichloro-4-oxobutenoic Acid)

  • Molecular Formula : C₄H₂Cl₂O₃
  • Key Differences: Lacks the dichloromethyl group, reducing steric hindrance and electrophilic reactivity. Demonstrates lower genotoxic potency compared to 3-(dichloromethyl) butenedioic acid .

BMX-3 (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

  • Molecular Formula : C₅H₃Cl₃O₃
  • Key Differences: Cyclic furanone structure vs. linear butenedioic acid backbone. Classified as a nonhalogenated aromatic compound, with distinct mutagenic mechanisms .

Non-Chlorinated Butenedioic Acids

Maleic Acid (cis-Butenedioic Acid)

  • Molecular Formula : C₄H₄O₄
  • Key Differences: No halogen substituents; less reactive due to the absence of electron-withdrawing chlorine atoms. Higher solubility in water (478 g/L at 20°C) compared to chlorinated derivatives .

Fumaric Acid (trans-Butenedioic Acid)

  • Molecular Formula : C₄H₄O₄
  • Key Differences :
    • Trans configuration reduces steric strain, enhancing thermal stability.
    • Widely used as a food additive (E297), unlike its chlorinated counterparts, which are primarily toxicological concerns .

Physicochemical and Toxicological Comparisons

Table 1: Structural and Functional Properties

Compound Molecular Formula Halogen Substituents Key Functional Groups Water Solubility
3-(Dichloromethyl) butenedioic acid C₅H₄Cl₂O₄ 2 Cl, 1 Cl₂CH- 2 -COOH, 1 conjugated diene Moderate
EMX C₅H₃Cl₃O₃ 1 Cl, 1 Cl₂CH- 1 -COOH, 1 ketone Low
Mucochloric Acid C₄H₂Cl₂O₃ 2 Cl 1 -COOH, 1 ketone High
Maleic Acid C₄H₄O₄ None 2 -COOH Very High

Table 2: Mutagenic and Carcinogenic Profiles

Compound SOS Chromotest Activity In Vivo Genotoxicity (Mouse) Carcinogenic Potency
3-(Dichloromethyl) butenedioic acid High No micronuclei induction Marginal concern
EMX Moderate (MX-dependent) Not tested Low
BMX-3 Low Not tested Nonhalogenated
Mucochloric Acid Negligible Not tested None reported

Mechanistic Insights from Structure–Activity Relationships (SARs)

  • Dichloromethyl groups further stabilize reactive intermediates .
  • Oxidation State : Oxidized forms (e.g., ox-MX, ox-EMX) exhibit reduced mutagenicity due to diminished cyclizing capacity and increased hydrophilicity, limiting membrane penetration .
  • Conjugation Effects: The conjugated diene system in butenedioic acids facilitates resonance stabilization of reactive species, a feature absent in furanones like BMX-3 .

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